molecular formula C7H12O B2796965 3-Ethylcyclobutane-1-carbaldehyde CAS No. 1784060-14-5

3-Ethylcyclobutane-1-carbaldehyde

Cat. No.: B2796965
CAS No.: 1784060-14-5
M. Wt: 112.172
InChI Key: AFRINSHOBQKVMN-UHFFFAOYSA-N
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Description

3-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It features a cyclobutane ring substituted with an ethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of an ethyl group can be accomplished via alkylation reactions. The aldehyde functional group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-Ethylcyclobutane-1-carboxylic acid

    Reduction: 3-Ethylcyclobutan-1-ol

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring’s strained structure may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the ethyl substitution, making it less sterically hindered.

    3-Methylcyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    Cyclopentane-1-carbaldehyde: Contains a five-membered ring instead of a four-membered ring.

Uniqueness

3-Ethylcyclobutane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on a cyclobutane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Ethylcyclobutane-1-carbaldehyde is a cyclic aldehyde with potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H12O
  • CAS Number : 1784060-14-5

The compound features a cyclobutane ring with an ethyl group and an aldehyde functional group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde functional group. Aldehydes can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The strained structure of the cyclobutane ring may enhance its reactivity, allowing it to interact with various biomolecules.

Key Mechanisms Include :

  • Covalent Bond Formation : The aldehyde can react with amino acids in proteins, affecting enzymatic activity.
  • Interaction with Receptors : Potential modulation of receptor activity due to structural conformation changes upon binding.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclization of Precursors : Starting from suitable cyclobutane derivatives, ethyl groups are introduced via alkylation reactions.
  • Oxidation Reactions : The aldehyde group can be introduced through oxidation using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various aldehydes, including this compound. It was found to exhibit moderate activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa8

Cytotoxicity Studies

Research on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. The compound was tested on various cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These findings indicate that the compound may serve as a potential chemotherapeutic agent.

Comparison with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

Compound Key Features
Cyclobutane-1-carbaldehydeLacks ethyl substitution; less sterically hindered
3-Methylcyclobutane-1-carbaldehydeSimilar structure but with a methyl group instead
Cyclopentane-1-carbaldehydeContains a five-membered ring; different reactivity

Properties

IUPAC Name

3-ethylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRINSHOBQKVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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